1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Brand Name: Vulcanchem
CAS No.: 2309796-70-9
VCID: VC6617084
InChI: InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3
SMILES: COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC
Molecular Formula: C9H9ClN2O4
Molecular Weight: 244.63

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate

CAS No.: 2309796-70-9

Cat. No.: VC6617084

Molecular Formula: C9H9ClN2O4

Molecular Weight: 244.63

* For research use only. Not for human or veterinary use.

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate - 2309796-70-9

Specification

CAS No. 2309796-70-9
Molecular Formula C9H9ClN2O4
Molecular Weight 244.63
IUPAC Name dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Standard InChI InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3
Standard InChI Key YYGALDFFULTCOA-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC

Introduction

Structural and Functional Characteristics

The compound features a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine substituent at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions. The propanedioate ester group (–O(CO)CH2(CO)O–) at the 4-position introduces two methyl ester functionalities, which stabilize the molecule and enable further derivatization through hydrolysis or transesterification.

Key structural attributes include:

  • Molecular formula: C₁₁H₁₁ClN₂O₄

  • Molecular weight: 286.67 g/mol

  • IUPAC name: 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate

The malonate moiety’s central carbon atom is sp³-hybridized, creating a tetrahedral geometry that influences steric interactions in synthetic applications.

Synthesis and Manufacturing

The synthesis of 1,3-dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

A common route utilizes 4,6-dichloropyrimidine as the starting material. The chlorine at the 4-position is more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms. Treatment with the sodium salt of dimethyl malonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) yields the target compound :

4,6-Dichloropyrimidine+Na+[CH(COOMe)₂]DMF, 80°C1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate+NaCl\text{4,6-Dichloropyrimidine} + \text{Na}^+\text{[CH(COOMe)₂]}^- \xrightarrow{\text{DMF, 80°C}} \text{1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate} + \text{NaCl}

Reaction conditions such as temperature, solvent, and base significantly impact yields. For instance, using cesium carbonate (Cs₂CO₃) as a base in DMF at 80°C for 12 hours achieves approximately 75–85% yield .

Table 1: Comparative Synthesis Methods

MethodReactantsConditionsYield (%)
SNAr4,6-Dichloropyrimidine + MalonateDMF, Cs₂CO₃, 80°C75–85
Ullmann Coupling6-Chloro-4-iodopyrimidine + MalonateCuI, DMF, 100°C60–70

Physicochemical Properties

1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate exhibits distinct physical and spectral characteristics:

Thermal Stability and Solubility

  • Melting point: 142–145°C (decomposition observed above 150°C)

  • Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyrimidine H-5), 7.02 (s, 1H, pyrimidine H-2), 4.05 (s, 2H, CH₂), 3.82 (s, 6H, OCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 158.1 (C-6), 154.3 (C-4), 124.9 (C-5), 52.8 (OCH₃), 41.5 (CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine).

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by the electrophilic pyrimidine ring and the nucleophilic malonate ester.

Nucleophilic Substitution

The 6-chloro group undergoes substitution with amines, alkoxides, or thiols to form derivatives like 4-(malonato)-6-aminopyrimidines, which are precursors to antitumor agents .

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the methyl esters hydrolyze to the dicarboxylic acid, which subsequently decarboxylates to form 2-(6-chloropyrimidin-4-yl)acetic acid:

1,3-Dimethyl esterNaOH, H₂ODicarboxylic acidΔ2-(6-Chloropyrimidin-4-yl)acetic acid\text{1,3-Dimethyl ester} \xrightarrow{\text{NaOH, H₂O}} \text{Dicarboxylic acid} \xrightarrow{\Delta} \text{2-(6-Chloropyrimidin-4-yl)acetic acid}

Applications in Drug Discovery

The compound serves as a versatile building block in medicinal chemistry:

Kinase Inhibitors

Its pyrimidine core mimics ATP-binding motifs in kinase active sites. For example, derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

Antiviral Agents

Functionalization at the malonate position with heterocycles enhances antiviral potency. Recent studies highlight its role in synthesizing broad-spectrum inhibitors targeting RNA viruses .

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